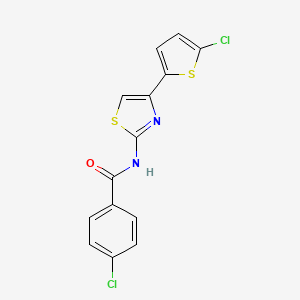

4-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The structure of the compound suggests the presence of a benzamide moiety linked to a thiazole ring, which is further substituted with chloro groups and a thiophene ring. This structural motif is common in medicinal chemistry due to its potential interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was prepared by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similar synthetic strategies could be employed for the synthesis of "this compound," potentially involving the condensation of appropriate chloro-substituted benzoyl chloride with a substituted thiazole or thiophene derivative.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray diffraction studies . These techniques can provide detailed information about the electronic and geometric structure of the compound, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles . The reactivity of the "this compound" could also be explored for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzamide and thiazole rings. The presence of chloro groups and a thiophene ring in the compound of interest may affect its lipophilicity, which is an important factor in drug design. The antimicrobial activity of similar compounds has been evaluated, showing that they can be more active against certain microorganisms compared to standard drugs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Antimicrobial Properties : A study conducted by Bikobo et al. (2017) demonstrated that thiazole derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacterial strains.

Anticancer Research

- Anticancer Activity : Research by Ravinaik et al. (2021) found that certain benzamide derivatives showed higher anticancer activities than standard drugs in tests against multiple cancer cell lines.

- Pro-apoptotic Properties : A study by Yılmaz et al. (2015) synthesized derivatives of indapamide that exhibited pro-apoptotic activity, particularly effective against melanoma cell lines.

Antifungal Applications

- Antifungal Effects : Compounds synthesized from benzamide derivatives have been studied for their potential antifungal activities, as explored in research by Narayana et al. (2004).

Chemical Synthesis and Structural Analysis

- Chemical Synthesis : The study by Sharma et al. (2016) provides insights into the synthesis and crystal structure of related benzamide compounds.

- Structural Characterization : Research by Ćaleta et al. (2008) focused on the synthesis and structural characterization of novel benzothiazole derivatives.

Anti-Inflammatory and Analgesic Properties

- Anti-inflammatory and Analgesic Evaluation : A study by Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives and evaluated their anti-inflammatory and analgesic properties.

Adenosine Receptors Research

- Adenosine Receptors Selectivity : Research conducted by Inamdar et al. (2013) investigated the selectivity of benzamide and furamide analogues towards adenosine receptors, offering insights into receptor-ligand interactions.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like cox-1, cox-2, and 5-lox .

Mode of Action

Similar compounds have been found to inhibit the activity of cox-2, an enzyme involved in inflammation and pain .

Biochemical Pathways

The compound likely affects the COX/LOX pathway, given the activity of similar compounds . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities .

Eigenschaften

IUPAC Name |

4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS2/c15-9-3-1-8(2-4-9)13(19)18-14-17-10(7-20-14)11-5-6-12(16)21-11/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGFIYDPDPTCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3002451.png)

![Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002454.png)

![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)

![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)

![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)

![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)

![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)